

Initial investigations into 4-phenyl-2-butanol reactivity

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Compound of Interest

Compound Name: 4-Phenyl-2-butanol

Cat. No.: B1222856

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An In-depth Technical Guide to the Initial Investigations of **4-Phenyl-2-Butanol** Reactivity

Introduction

4-Phenyl-2-butanol is an organic compound classified as a secondary alcohol, featuring a butanol backbone with a phenyl group attached to the fourth carbon.^[1] Its structure contains a chiral center, which imparts stereoisomeric properties that can be influential in its biological activity and chemical interactions.^[1] This colorless to pale yellow liquid possesses a characteristic herbaceous and floral-fruity odor.^{[2][3]} It is soluble in organic solvents with moderate solubility in water.^[1] Due to its chemical properties, **4-phenyl-2-butanol** serves as a valuable reagent and building block in various applications, including organic synthesis, pharmaceuticals as a chiral building block, and in the fragrance industry.^{[1][3][4]} It is also used as a reagent for the direct alkylation of amines with alcohols through a process known as biocatalytic hydrogen borrowing.^{[2][4]}

Physicochemical Data

The fundamental physical and chemical properties of **4-phenyl-2-butanol** are summarized below, providing essential data for experimental design and analysis.

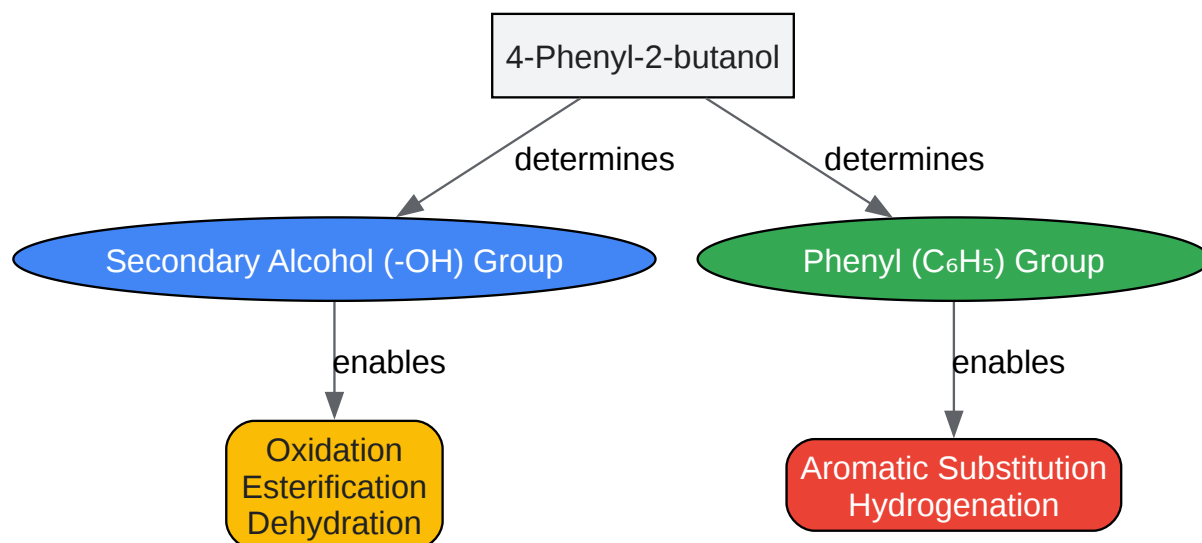
Property	Value	Reference
CAS Number	2344-70-9	[1][5]
Molecular Formula	C ₁₀ H ₁₄ O	[1]
Molecular Weight	150.22 g/mol	[6]
Appearance	Clear colorless to pale yellow liquid	[1][2][3]
Boiling Point	132 °C at 14 mmHg	[2][5]
Density	0.970 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.5140	[2]

Core Reactivity and Transformation Pathways

As a secondary alcohol, **4-phenyl-2-butanol** exhibits reactivity characteristic of its hydroxyl (-OH) functional group, as well as reactions involving its phenyl group and aliphatic chain. Key transformations include oxidation, dehydration, esterification, and catalytic racemization.

Logical Framework of Reactivity

The reactivity of **4-phenyl-2-butanol** is primarily dictated by its two main functional components: the secondary alcohol group and the aromatic phenyl ring. The interplay between these groups defines its chemical behavior.

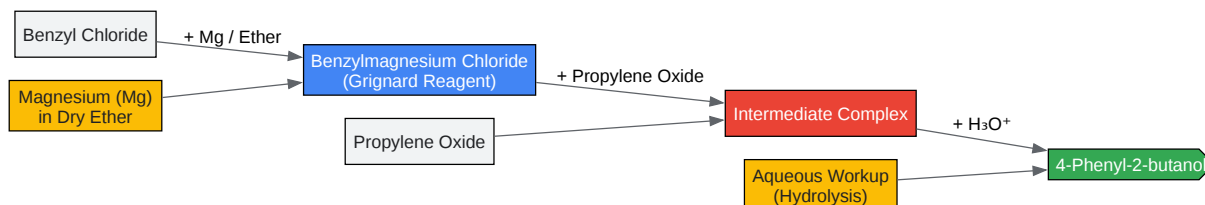
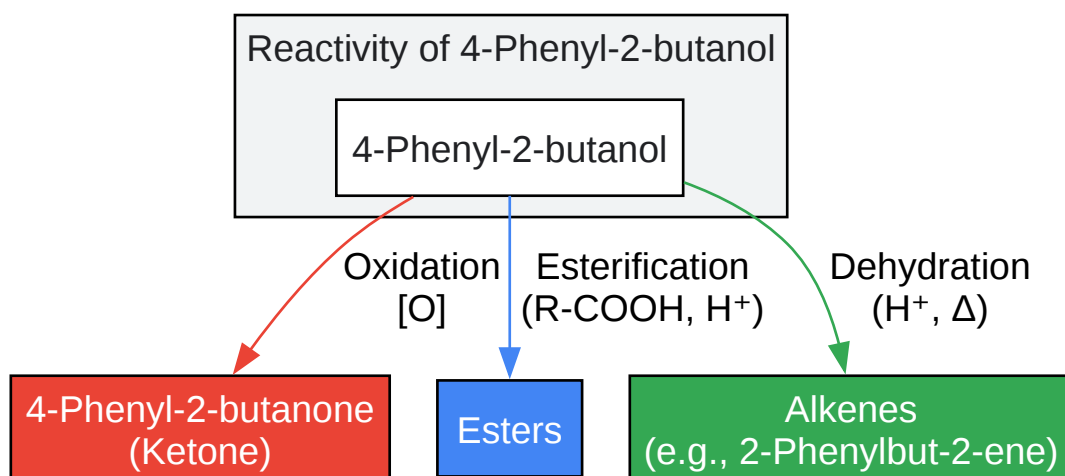


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Caption: Functional group influence on reactivity.

Key Reaction Pathways

The principal reactions of **4-phenyl-2-butanol** are summarized below. These pathways are fundamental to its application as a synthetic intermediate.



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